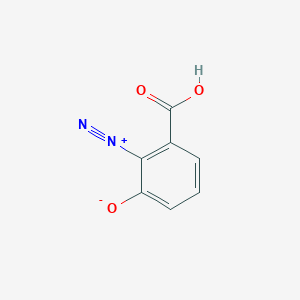

3-Carboxy-2-diazoniophenolate

Description

Structure

3D Structure

Properties

CAS No. |

105918-54-5 |

|---|---|

Molecular Formula |

C7H4N2O3 |

Molecular Weight |

164.12 g/mol |

IUPAC Name |

3-carboxy-2-diazoniophenolate |

InChI |

InChI=1S/C7H4N2O3/c8-9-6-4(7(11)12)2-1-3-5(6)10/h1-3H,(H-,10,11,12) |

InChI Key |

NYQVGAYYWXHPED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[O-])[N+]#N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Carboxy 2 Diazoniophenolate and Analogous Compounds

Classical Diazotization Procedures

Classical diazotization remains a fundamental method for the preparation of 3-carboxy-2-diazoniophenolate. This process involves the conversion of a primary aromatic amine into a diazonium salt through a reaction with a nitrosating agent in an acidic medium.

Formation from Precursor Aromatic Amines

The primary precursor for the synthesis of this compound is 2-amino-3-hydroxybenzoic acid. The general principle involves the reaction of a primary aromatic amine with a source of nitrous acid to form the diazonium salt. numberanalytics.comchemrevlett.com For instance, the diazotization of p-aminobenzoic acid is achieved by treating it with sodium nitrite (B80452) in the presence of hydrochloric acid. This foundational reaction can be adapted for various aminobenzoic acid derivatives. scirp.orgresearchgate.net The amino group on the aromatic ring is the key functional group that undergoes the transformation to the diazonium salt. nih.gov

Similarly, analogous compounds can be synthesized from their respective aromatic amine precursors. For example, 5-aminosalicylic acid can be prepared through the diazotization of aniline (B41778), followed by coupling to salicylic (B10762653) acid and subsequent reduction. google.comgoogle.com The synthesis of azo compounds containing salicylic acid derivatives also commences with the diazotization of aromatic primary amines. chemrevlett.com The specific starting material dictates the final structure of the resulting diazonium compound. For example, 4-amino-2-hydroxy-benzoic acid is used to prepare corresponding azo dyes by first converting it to a diazonium salt. ajol.info

| Precursor Aromatic Amine | Target Compound/Intermediate |

| 2-Amino-3-hydroxybenzoic acid | This compound |

| p-Aminobenzoic acid | p-Diazoniobenzoate |

| Aniline | Benzenediazonium (B1195382) salt (for coupling with salicylic acid) |

| 4-Amino-2-hydroxy-benzoic acid | 4-Carboxy-2-diazoniophenolate |

| 5-Aminosalicylic acid | Diazonium salt for azo dye synthesis |

Optimization of Reaction Conditions for Diazonium Salt Generation

The generation of diazonium salts is highly sensitive to reaction conditions, and optimization is crucial for maximizing yield and ensuring safety. numberanalytics.com Key parameters that require careful control include temperature, pH, and the concentration of reactants. numberanalytics.comnumberanalytics.com

Temperature: Diazotization reactions are typically conducted at low temperatures, generally between 0 and 5°C. numberanalytics.comacs.org This is critical to slow down the decomposition of the often-unstable diazonium salt. numberanalytics.compharmablock.com Maintaining a constant low temperature can significantly impact product quality by minimizing side-reactions that occur more readily at higher temperatures. pharmablock.com

pH: An acidic medium is essential for the diazotization reaction to proceed. numberanalytics.com The choice and concentration of the acid can influence the reaction rate and the stability of the resulting diazonium salt. numberanalytics.com For some aminobenzoic acids, the use of sulfuric acid and in situ generation of nitrous acid prior to addition to the amine can limit unwanted side reactions like nitration. scirp.orgscirp.org

Reagent Stoichiometry and Addition: The amount of the nitrosating agent, such as sodium nitrite, should be stoichiometric to avoid excess, which can lead to side reactions. acs.org The order of reagent addition is also important; combining the amine and acid first before adding the nitrite source can minimize the presence of excess nitrous acid. acs.org

Solvent: The choice of solvent is crucial as some can react with the diazonium salt. numberanalytics.com For example, water can lead to the formation of phenols, while alcohols can result in ethers. numberanalytics.com

| Parameter | Optimal Condition/Consideration | Rationale |

| Temperature | 0-5°C | Minimize decomposition of the unstable diazonium salt. numberanalytics.compharmablock.com |

| pH | Acidic | Essential for the formation of the nitrosating agent and the overall reaction. numberanalytics.com |

| Reagent Control | Stoichiometric amounts, controlled addition | Avoid side reactions and ensure complete conversion. acs.org |

| Solvent | Non-reactive with diazonium salt | Prevent undesired product formation (e.g., phenols from water). numberanalytics.com |

Challenges Associated with Batch Synthesis of Unstable Diazonium Species

The batch synthesis of unstable diazonium species like this compound presents significant challenges, primarily related to safety and scalability. Diazonium salts are high-energy compounds that can decompose easily and, under certain conditions, explosively. acs.orgpharmablock.com

Thermal Instability: The primary challenge is the thermal instability of diazonium salts. nih.gov Maintaining precise and uniform temperature control in a large batch reactor is difficult, and localized "hot spots" can lead to runaway reactions and decomposition. pharmablock.com The decomposition of diazonium compounds can be exothermic, releasing significant amounts of nitrogen gas, which can cause a dangerous pressure buildup and potential explosion. acs.orgpharmablock.com

Handling and Isolation: The isolation of diazonium salts is often hazardous and is generally avoided. nih.gov Many, like the common aryl diazonium chlorides, can undergo violent decomposition upon isolation. acs.org This necessitates their use in situ, where they are generated and immediately consumed in a subsequent reaction. nih.gov

Scalability: Scaling up batch diazotization reactions exacerbates the safety concerns. The larger volume makes efficient heat transfer and temperature control even more challenging, increasing the risk of thermal runaway. pharmablock.com The potential for accumulating large quantities of unstable intermediates is a major safety hazard in industrial-scale batch production. acs.orgvapourtec.com

Advanced and Controlled Synthetic Approaches

To mitigate the challenges associated with batch synthesis, advanced and controlled synthetic approaches, particularly continuous flow chemistry, have emerged as safer and more efficient alternatives for handling unstable intermediates like diazonium salts.

Continuous Flow Chemistry for Enhanced Process Control

Continuous flow chemistry offers significant advantages for the synthesis of diazonium compounds by providing superior control over reaction parameters. rsc.orgmdpi.com In a flow reactor, small volumes of reactants are continuously mixed and reacted, minimizing the accumulation of hazardous intermediates and enhancing heat transfer. pharmablock.comcardiff.ac.uk This technology allows for the safe execution of reactions that are too dangerous or difficult to control in batch mode. acs.orgvapourtec.com

The benefits of continuous flow for diazotization reactions include:

Enhanced Safety: The small reactor volume significantly reduces the amount of unstable diazonium salt present at any given time, minimizing the risk of a thermal runaway and explosion. pharmablock.comcardiff.ac.uk

Precise Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat exchange, enabling precise and uniform temperature control, which is critical for the stability of diazonium salts. pharmablock.comwalisongo.ac.id

Improved Yield and Purity: The precise control over stoichiometry, mixing, and residence time can lead to higher yields and purities by minimizing the formation of byproducts. rsc.orgmdpi.com

Scalability: Scaling up a continuous flow process is typically achieved by running the system for a longer duration or by "numbering up" (using multiple reactors in parallel), which is inherently safer than increasing the size of a batch reactor. vapourtec.com

Microfluidic Reactor Design and Application for Unstable Intermediates

Microfluidic reactors, a subset of continuous flow technology, utilize channels with dimensions typically in the sub-millimeter range. acs.orgresearchgate.net These reactors offer unparalleled control over reaction conditions due to their extremely high surface-area-to-volume ratios. walisongo.ac.idresearchgate.net

Design and Application: Monolithic microfluidic reactors have been specifically fabricated and assessed for the synthesis of products involving unstable intermediates like diazonium salts. acs.orgfigshare.com These reactors can be designed to perform multi-step syntheses by simply modifying the chip design. walisongo.ac.id For example, a two-step azo dye synthesis can be performed on a single chip, where the diazotization occurs in one section and the subsequent coupling reaction in another, avoiding the manual handling of the reactive intermediate. walisongo.ac.idresearchgate.net

The design often involves Y-junctions or other mixing geometries to ensure rapid and efficient mixing of the reactant streams. walisongo.ac.id The small reaction volumes in these devices allow for rapid heat transfer, making it possible to maintain the low temperatures required for diazonium salt stability. walisongo.ac.id Significant enhancements in reaction yields have been observed due to the improved heat and mass transfer in microfluidic systems. acs.orgresearchgate.net The ability to generate and immediately consume the unstable diazonium salt in situ within the microfluidic channels is a key advantage for safety and efficiency. researchgate.netresearchgate.net

| Technology | Key Advantages for Diazonium Salt Synthesis |

| Continuous Flow Chemistry | Enhanced safety, precise temperature control, improved yield and purity, safer scalability. pharmablock.comrsc.orgcardiff.ac.uk |

| Microfluidic Reactors | Unparalleled heat and mass transfer, ability to perform multi-step synthesis on a single chip, avoidance of manual handling of unstable intermediates. walisongo.ac.idacs.orgresearchgate.net |

Advancements in the Synthesis of this compound and Related Diazonium Compounds

The synthesis of diazonium compounds, a critical class of intermediates in organic chemistry, continues to evolve with a strong emphasis on safety, efficiency, and environmental responsibility. acs.orgbyjus.com These efforts are particularly relevant for reactive species like this compound, where traditional batch processing can pose significant hazards. at.uapharmablock.com Modern synthetic strategies are increasingly focused on continuous flow methodologies, sustainable reagents, and the development of novel precursors to broaden the scope and applicability of these versatile compounds. acs.orghsu.ac.ir

1

The intrinsic instability of many diazonium salts necessitates innovative approaches to their synthesis and use. byjus.comat.ua The development of on-demand generation and in-situ consumption techniques, particularly within continuous flow systems, represents a significant leap forward in mitigating the risks associated with these energetic intermediates.

The principle of generating highly reactive intermediates only as needed and immediately consuming them in a subsequent reaction is a cornerstone of modern process safety. researchgate.net For diazonium salts, this is often achieved through in-situ diazotization, where the primary aromatic amine is reacted with a nitrosating agent directly in the reaction mixture containing the coupling partner. google.comethz.ch This approach avoids the isolation and accumulation of potentially explosive diazonium compounds. researchgate.net

Recent advancements have focused on refining in-situ generation. One elegant method involves the electrochemical reduction of a nitro precursor at an electrode to form the amine in-situ. researchgate.net This amine then undergoes diazotization to form the diazonium salt, which can then be grafted onto a surface, all in a single, localized process. researchgate.net This "on-demand" production confines the hazardous intermediate to the vicinity of the electrode surface, enhancing safety. researchgate.net Organic nitrites, such as tert-butyl nitrite, are also frequently used for in-situ diazotization, offering good solubility in common organic solvents and avoiding the need for strong mineral acids. rsc.org

Flow chemistry has emerged as a transformative technology for handling hazardous reactions, including diazotizations. pharmablock.comwuxiapptec.com The high surface-area-to-volume ratio in microreactors or tubular reactors allows for superior heat and mass transfer compared to batch reactors. wuxiapptec.com This enhanced control prevents the formation of hot spots and allows for precise temperature management, which is critical as most diazonium salts are unstable above 5°C in aqueous solutions. at.uapharmablock.com

By continuously pumping reagents through a reactor, the volume of the hazardous diazonium intermediate present at any given moment is minimized, a concept known as minimizing the "holdup" volume. researchgate.netpharmtech.com This strategy significantly reduces the risk of uncontrolled decomposition or explosion. wuxiapptec.com Flow systems enable the safe execution of diazotization reactions, even at elevated temperatures, which would be unsafe in a batch process. researchgate.net The ability to precisely control stoichiometry, residence time, and temperature in a flow reactor leads to improved reaction yields and selectivity, reducing byproduct formation. pharmtech.comresearchgate.net For example, a diazotization process that gave a 56% yield in a batch reactor was improved to a 90% yield in a flow system, which also eliminated the risks associated with the accumulation of the unstable intermediate. wuxiapptec.com

2 Sustainable and Green Chemistry Protocols

The principles of green chemistry are increasingly being applied to the synthesis of diazonium compounds, aiming to reduce waste, eliminate hazardous solvents, and utilize more environmentally friendly reagents.

Solvent-free, or solid-state, reaction conditions offer significant environmental benefits by eliminating volatile organic compounds. Several methods have been developed for the solvent-free diazotization of aromatic amines using grinding techniques. researchgate.nettandfonline.com These reactions are often carried out at room temperature, further reducing energy consumption. growingscience.com

One approach involves grinding an aromatic amine with sodium nitrite and a solid acid catalyst. researchgate.nettandfonline.com This method has proven to be rapid, efficient, and environmentally benign. tandfonline.com The resulting diazonium salts, supported on the solid acid, often exhibit enhanced stability compared to their isolated counterparts. tandfonline.comkashanu.ac.iroiccpress.com

The use of solid-supported reagents and catalysts is a key strategy in green chemistry, as it simplifies product purification and allows for catalyst recycling. tandfonline.com

Nano BF3·SiO2: Silica-supported boron trifluoride (BF3·SiO2) has emerged as an efficient and reusable solid acid catalyst for diazotization reactions. growingscience.combiointerfaceresearch.com In its nano-particulate form (nano BF3·SiO2), it provides a high surface area for the reaction. researchgate.nettandfonline.com Diazotization using nano BF3·SiO2 can be performed under solvent-free conditions at room temperature by grinding the reactants. researchgate.nettandfonline.com A significant advantage is that the resulting aryl diazonium salts supported on nano BF3·SiO2 are remarkably stable, capable of being stored for months at room temperature without significant decomposition. tandfonline.com This stability is attributed to the decreased reactivity of the diazonium salt when supported on the solid acid. tandfonline.com

Magnetic Nanoparticles: Magnetic nanoparticles (e.g., Fe3O4) offer a convenient method for catalyst separation and reuse. organic-chemistry.orgrsc.org These nanoparticles can be functionalized with catalytic groups and, after the reaction, can be easily removed from the reaction mixture using an external magnet. organic-chemistry.org For instance, an acidic ionic liquid immobilized on silica-coated magnetite nanoparticles has been used as an efficient and recyclable catalyst for the diazotization-iodination of aromatic amines under solvent-free conditions. rsc.org Similarly, palladium nanoparticles supported on magnetic graphene have been used to catalyze one-pot diazotization-cross-coupling reactions, avoiding the need to isolate the diazonium salt intermediate. organic-chemistry.org The catalyst in this system demonstrated high efficiency and could be reused for multiple cycles. organic-chemistry.org

Table 1: Comparison of Solid-Supported Catalysts in Diazotization

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Nano BF3·SiO2 | Solvent-free, room temperature, grinding | High stability of supported diazonium salt, reusability, simple procedure | researchgate.nettandfonline.com |

| Magnetic Pd-NPs | Methanol, 60°C | One-pot procedure, easy magnetic separation, catalyst reusability | organic-chemistry.org |

| Fe3O4@SILnP | Solvent-free, room temperature | Easy magnetic separation, stable diazonium salt formation, rapid reaction | rsc.org |

This table is generated based on data from the text.

The classic diazotization procedure involves sodium nitrite and a strong mineral acid, which generates nitrous acid in situ. byjus.com However, this can lead to the formation of acidic waste. Alternative, more environmentally benign nitrosating agents are being explored.

Alkyl Nitrites: Alkyl nitrites, such as tert-butyl nitrite (TBN), are versatile reagents for diazotization that can often be used under milder, metal-free conditions. rsc.orgamericanpharmaceuticalreview.com TBN is commercially available, has good solubility in common organic solvents, and its use can avoid strong acids. rsc.org It has been successfully employed in the N-nitrosation of secondary amines under solvent-free conditions. rsc.org

Inorganic Nitrates on Solid Supports: Another green approach involves using inorganic nitrates, like sodium nitrite, adsorbed onto a solid support such as silica (B1680970) gel. researchgate.net This method can be used for the nitration of aromatic compounds in a simple, clean, and environmentally friendly manner. researchgate.net

The electrochemical oxidation of potassium nitrite has also been shown to generate the necessary nitrosating species without the need for strong acid additives, presenting a straightforward and acid-free route. sci-hub.se

3 Novel Precursor Development and Synthetic Route Diversification

Research into novel precursors for diazonium salts aims to expand the range of functionalities that can be incorporated into molecules and to create more stable or versatile intermediates.

One area of development is the synthesis of novel aminothiophene precursors. hsu.ac.ir These precursors can be synthesized in high yield and subsequently converted into diazonium salts, which are then reacted in situ with phenolic compounds to produce a variety of azo products. hsu.ac.ir

Another innovative approach involves the synthesis of stable diazonium tetrachloroaurate(III) complexes. mdpi.commdpi.com These are prepared by protonating anilines with tetrachloroauric acid in acetonitrile, followed by oxidation. mdpi.com The stability of these diazonium salts is influenced by the substituents on the aromatic ring, with electron-withdrawing groups generally leading to higher thermal stability. mdpi.com These gold-containing diazonium salts serve as novel precursors for the covalent functionalization of nanoparticles. mdpi.com

The diversification of synthetic routes also includes exploring unexpected reactivity. For example, the reaction of certain cinnamic acids with diazonium salts has been found to yield 1,2-diaza-1,3-dienes instead of the expected diazo-coupling products, opening up new synthetic pathways. nih.gov

Reactivity Profiles and Mechanistic Investigations of 3 Carboxy 2 Diazoniophenolate Systems

Denitrogenation Pathways

The loss of dinitrogen (denitrogenation) from 3-carboxy-2-diazoniophenolate, also known as benzenediazonium-2-carboxylate, is a key step that initiates its diverse reactivity. This process can be triggered by thermal, photochemical, or electrochemical stimuli, leading to highly reactive intermediates. While the concerted thermal decomposition to benzyne (B1209423) is a well-documented pathway for this specific zwitterionic compound, various conditions can favor the formation of aryl radical intermediates, which are versatile for subsequent chemical transformations. nih.govwiley-vch.de

The formation of an aryl radical from a diazonium salt precursor occurs via the homolytic cleavage of the carbon-nitrogen bond. This process is central to many synthetic applications, providing a pathway distinct from the heterolytic cleavage that leads to aryl cations. uni.edu

While benzenediazonium-2-carboxylate is widely recognized as a precursor to benzyne through a concerted thermal elimination of N₂ and CO₂, the thermal decomposition of aryldiazonium salts can also proceed via radical mechanisms. nih.govwiley-vch.de For aryldiazonium salts in general, homolytic cleavage of the C-N bond can occur, generating an aryl radical and a nitrogen molecule. This process can sometimes be initiated by a single-electron transfer from a solvent or a reagent. core.ac.uk The mechanism is often influenced by the solvent and the substitution pattern on the aromatic ring. For instance, thermal dediazoniation in solvents like dimethyl sulfoxide (B87167) has been shown to involve homolytic pathways, which could be initiated by electron transfer or through a covalent adduct. core.ac.uk Although the zwitterionic nature of this compound strongly favors the concerted pathway to benzyne under neutral conditions, radical pathways may become competitive under specific conditions or in the presence of reducing agents that can facilitate the necessary electron transfer. nih.gov

The generation of aryl radicals from diazonium salts can be efficiently achieved through photolysis. nih.gov This method often provides milder reaction conditions compared to thermal decomposition. The process can occur through direct photolysis, where UV or visible light provides the energy for homolytic cleavage of the C–N bond, or through photosensitized reactions. nih.gov

In photosensitized processes, a photocatalyst, such as Eosin (B541160) Y or a ruthenium or iridium complex, absorbs light and enters an excited state. rsc.org The excited photocatalyst then transfers a single electron to the aryldiazonium salt in a process known as oxidative quenching. nih.govrsc.org This single-electron transfer (SET) results in the formation of a transient diazenyl radical, which rapidly extrudes dinitrogen gas (N₂) to yield the desired aryl radical. nih.gov This photo-induced approach is highly versatile and has been used to generate aryl radicals for a wide range of applications. rsc.org The efficiency of the process depends on factors such as the absorption spectrum of the diazonium salt and the redox potentials of the photocatalyst and the diazonium compound. core.ac.uk

| Photochemical Method | Catalyst/Conditions | Mechanism | Ref. |

| Direct Photolysis | UV or Visible Light | Direct energy absorption leads to homolytic C-N bond cleavage. | |

| Photosensitization | Eosin Y, [Ru(bpy)₃]²⁺, etc. | Excited photosensitizer reduces the diazonium salt via Single-Electron Transfer (SET). | nih.gov |

Electrochemical reduction is a powerful and direct method for generating aryl radicals from aryldiazonium salts. acs.orgnih.gov The process involves a single-electron transfer from an electrode surface (cathode) to the diazonium salt. This transfer is typically concerted with the cleavage of the C–N bond, releasing a molecule of nitrogen and forming the aryl radical. nih.gov This method allows for precise control over the generation of radicals by tuning the applied potential. acs.org

Studies on various aryldiazonium salts have shown that the reduction potential is influenced by the substituents on the phenyl ring; electron-withdrawing groups make the reduction easier. nih.gov The generated aryl radicals are highly reactive and, in the context of electrochemistry, can covalently bond to the electrode surface, a process known as electrografting. acs.orgmdpi.com Alternatively, if not surface-bound, the radical can diffuse into the solution to participate in further reactions. researchgate.net Under certain conditions, a second electron transfer can occur at more negative potentials, reducing the aryl radical to an aryl anion. nih.govmdpi.com

| Aryldiazonium Salt | Reduction Potential (V vs. NHE)* | Process | Ref. |

| p-NO₂-C₆H₄N₂⁺ | +0.77 | Aryl Radical Formation | |

| p-Br-C₆H₄N₂⁺ | +0.65 | Aryl Radical Formation | |

| p-Cl-C₆H₄N₂⁺ | +0.61 | Aryl Radical Formation | |

| C₆H₅N₂⁺ | +0.55 | Aryl Radical Formation | |

| p-CH₃O-C₆H₄N₂⁺ | +0.51 | Aryl Radical Formation |

Potentials were estimated by Differential Pulse Voltammetry (DPV) and are illustrative of the general trend.

A polar-radical crossover mechanism describes a reaction sequence where a radical intermediate is converted into an ionic intermediate (or vice-versa) through a single-electron redox event. thieme-connect.de This concept bridges the gap between one-electron (radical) and two-electron (polar) chemistry. nih.gov In the context of this compound, an aryl radical generated via one of the pathways described above could undergo such a crossover.

For example, the aryl radical intermediate could be reduced by accepting an electron from a suitable donor (another reagent or an electrode). This would transform the neutral radical into a nucleophilic aryl anion, initiating a polar reaction pathway. Conversely, the aryl radical could be oxidized by donating an electron, forming a highly reactive aryl cation, which would then undergo characteristic polar reactions like nucleophilic attack. thieme-connect.de This switch between radical and polar reactivity allows for complex transformations, where the initial bond formation might be radical-based, but subsequent steps are governed by ionic interactions. researchgate.netresearchgate.net The specific pathway taken is influenced by the reaction conditions, the presence of redox-active species, and the intrinsic properties of the radical intermediate. nih.gov

Aryl radicals generated from diazonium salts, including derivatives of this compound, are potent intermediates for forming new carbon-carbon bonds. researchgate.net Their synthetic utility stems from their ability to add to unsaturated systems like alkenes and alkynes, or to participate in arylation reactions. nih.govresearchgate.net

These reactions can be intermolecular or intramolecular. Intramolecular cyclization of an aryl radical onto a tethered alkene or alkyne is a powerful strategy for constructing various cyclic and heterocyclic compounds. sioc-journal.cnnih.gov For example, an aryl radical can undergo a 5-exo or 6-endo cyclization, leading to five- or six-membered rings, respectively. nih.govbeilstein-journals.org The resulting alkyl radical is then typically quenched by abstracting a hydrogen atom or another group to yield the final product. nih.gov Photocatalysis has emerged as a particularly mild and efficient way to initiate these cyclization cascades. chim.itrsc.org A notable example is the synthesis of isochromanones from 2-(alkoxycarbonyl)benzenediazonium salts, which are structurally analogous to this compound, showcasing the potential for these precursors in C-C bond formation. chim.it

| Reaction Type | Substrate(s) | Conditions | Product Type | Ref. |

| Intermolecular Arylation | Aryl Diazonium Salt, Heteroarene | Eosin Y, Green Light | Arylated Heterocycle | rsc.orgrsc.org |

| Intramolecular Cyclization | Aryl Halide with Pendant Olefin | Photocatalyst, Light | Fused Ring System | nih.gov |

| Arylation/Lactonization | 2-(Alkoxycarbonyl) benzenediazonium (B1195382) salt, Alkene | Photocatalyst, Light | Isochromanone | chim.it |

| Cascade Cyclization | Aryl Diazonium Salt, Alkyne | Photocatalyst, Light | Polycyclic Compound | sioc-journal.cn |

Electrochemical Reduction and Single-Electron Transfer Processes

Carbon-Heteroatom Bond Forming Reactions via Aryl Radicals

The generation of aryl radicals from systems like this compound facilitates the formation of carbon-heteroatom bonds, a cornerstone of modern organic synthesis. These reactions are crucial for constructing complex molecules, including pharmaceuticals and functional materials. chemrxiv.orgnih.govresearchgate.netnih.gov The versatility of aryne chemistry allows for the creation of C-O, C-N, and C-S bonds under relatively mild, transition-metal-free conditions, offering a significant advantage over traditional methods that may require harsh conditions or expensive catalysts. chemrxiv.orgrsc.orgrsc.org

Recent advancements have highlighted organophotoredox catalysis as a powerful tool for intramolecular decarboxylative carbon-heteroatom bond formation. chemrxiv.org This method generates carbon-centered radicals from carboxylic acids under mild, photochemical conditions, which can then be trapped by various nucleophiles. chemrxiv.org While not directly involving this compound, this illustrates the broader principle of using radical intermediates derived from carboxylic acids to form C-O, C-N, and C-S bonds. chemrxiv.org

The general mechanism for many transition-metal-catalyzed carbon-heteroatom bond-forming reactions involves oxidative addition and reductive elimination. nih.govmdpi.com In the context of arynes generated from precursors like this compound, the highly electrophilic nature of the aryne allows for nucleophilic attack, leading to the formation of a new carbon-heteroatom bond. wiley-vch.de This process has been successfully applied in the synthesis of diverse heterocyclic structures.

Nitrogen-Retention Pathways (Azo Coupling and Cycloaddition Reactions)

In contrast to pathways involving the loss of nitrogen as dinitrogen gas, this compound can also undergo reactions that retain the diazonium functionality, primarily through azo coupling and cycloaddition reactions.

Concerted and Stepwise Cycloaddition Reactions

The aryne intermediate generated from this compound is a potent dienophile and dipolarophile, readily participating in cycloaddition reactions. wiley-vch.denih.gov These reactions are powerful tools for the construction of fused ring systems.

[3+2]- and [3+3]-Cycloaddition Modalities

[3+2] Cycloadditions : These are 1,3-dipolar cycloadditions where the aryne reacts with a 1,3-dipole. nih.gov This is a highly efficient method for synthesizing five-membered heterocyclic rings. nih.govnih.gov A variety of 1,3-dipoles, including azides and diazo compounds, react with benzynes to form fused triazoles and indazoles, respectively. nih.govbohrium.comorgsyn.org The reaction with azides, for instance, provides a rapid entry to substituted benzotriazoles under mild conditions. bohrium.com Similarly, the reaction with diazo compounds leads to indazole derivatives, although the initial 3H-indazole adduct may rearrange to the more stable 1H-indazole. orgsyn.org

[3+3] Cycloadditions : While less common than [3+2] cycloadditions, [3+3] modalities have also been explored. These reactions involve the combination of a three-atom component with another three-atom fragment.

Computational studies, often employing Molecular Electron Density Theory, have been used to elucidate the mechanisms of these cycloaddition reactions, distinguishing between concerted and stepwise pathways. nih.govmdpi.com

Reactivity with Diazo Compounds and Other Dipolarophiles

The reaction of benzynes with diazo compounds is a well-established method for the synthesis of indazoles via a [3+2] cycloaddition. orgsyn.org The nature of the substituents on the diazo compound can influence the stability and subsequent rearrangement of the initial cycloadduct. orgsyn.org

Benzynes also react with a range of other dipolarophiles. For example, reaction with nitrones yields dihydrobenzo[d]isoxazoles, and reaction with azomethine imines produces tricyclic pyrazoloindazolone derivatives. nih.gov The reaction with nitrosoarenes can lead to the formation of carbazoles, offering a transition-metal-free synthetic route to these important structural motifs. thieme-connect.comresearchgate.netacs.org The mechanism is proposed to involve an initial [2+2] cycloaddition followed by cycloreversion and intramolecular electrophilic aromatic substitution. thieme-connect.com

The table below summarizes some of the cycloaddition reactions of benzynes derived from precursors like this compound.

| Reactant | Cycloaddition Mode | Product Class | Reference |

|---|---|---|---|

| Azide | [3+2] | Benzotriazole | bohrium.com |

| Diazo Compound | [3+2] | Indazole | orgsyn.org |

| Nitrosamine | [3+2] | 1,2,3-Benzotriazin-4(3H)-one | |

| Azomethine imine | [3+2] | Pyrazoloindazolone | nih.gov |

| Nitrosoarene | [2+2] then rearrangement | Carbazole | thieme-connect.comresearchgate.net |

Access to Novel N-Heterocyclic Scaffolds

The inherent reactivity of the diazonium group, coupled with the nucleophilic potential of the phenolate (B1203915) and the directing influence of the carboxylate, makes this compound and its derivatives valuable precursors for the synthesis of nitrogen-containing heterocycles (N-heterocycles). dss.go.thrsc.orgorganic-chemistry.org While direct examples employing this compound are not extensively documented, the reactivity of analogous diazo compounds provides a strong basis for their potential in constructing these scaffolds. rsc.orgrsc.org

Diazo compounds are versatile building blocks in modern organic synthesis due to their high reactivity and ease of preparation. rsc.org Rhodium(III)-catalyzed chelation-assisted C–H activation and annulation with diazo compounds has emerged as a powerful strategy for synthesizing a variety of N-heterocycles, including indoles, isoquinolines, and carbazoles. rsc.org Similarly, α-diazo oxime ethers serve as precursors to α-oximino carbenes, which are useful synthons for N-heterocycles like pyridines and pyrroles through N-O and C-H bond activation. rsc.org

One of the key reactions of diazo compounds is the 1,3-dipolar cycloaddition. nih.gov This reaction, often catalyzed by copper or gold, allows for the construction of five-membered rings. rsc.org For instance, the reaction of α-diazo oxime ethers with enamines or enol ethers leads to the formation of various heterocyclic systems. The choice of metal catalyst is crucial in modulating the reactivity of the resulting carbene species. rsc.org It is plausible that this compound could participate in similar cycloaddition reactions, where the diazonium group acts as the 1,3-dipole, potentially leading to novel fused heterocyclic systems.

Furthermore, the thermal or photochemical decomposition of diazonium salts can generate highly reactive intermediates, such as carbenes or benzynes, which can be trapped intramolecularly or intermolecularly to form heterocyclic rings. orgsyn.orgmsu.edursc.org The decomposition of the related benzenediazonium-2-carboxylate is a well-known method for generating benzyne, which can then undergo cycloaddition reactions. orgsyn.orgorgsyn.org The presence of the additional phenolate group in this compound could influence the stability and reactivity of the benzyne intermediate or open up alternative cyclization pathways.

The table below summarizes representative examples of N-heterocycle synthesis using diazo compounds, illustrating the potential synthetic routes applicable to this compound systems.

| Diazo Precursor Type | Reaction Type | Resulting Heterocycle | Catalyst/Conditions | Ref. |

| Aryl Diazo Compound | C-H Activation/Annulation | Isoquinolone | Rh(III) | rsc.org |

| α-Diazo Oxime Ether | [3+2] Cycloaddition | Pyrrole | Au(I) | rsc.org |

| α-Diazo Oxime Ether | N-O Bond Activation | Pyridine | Rh(II) | rsc.org |

| 2-Arylhydrazononitrile | Intramolecular Cyclization | 1,2,3-Triazole | Heat | beilstein-journals.org |

| 3-(2-Azidobenzylidene)lactam | Photochemical Cyclization | Fused Indole | CuI, light | rsc.org |

Intramolecular Reactivity of this compound

The intramolecular reactivity of this compound is governed by the electronic and steric interplay between the diazonium, carboxylate, and phenolate functionalities. This unique arrangement on the benzene (B151609) ring gives rise to distinct reactivity patterns not observed in simpler arenediazonium salts.

Influence of the Ortho-Carboxylate and Phenolate Substituents on Diazonium Reactivity

The stability and reactivity of an arenediazonium salt are significantly influenced by the nature of the substituents on the aromatic ring. shu.ac.ukmasterorganicchemistry.comlkouniv.ac.in Electron-donating groups generally increase the stability of the diazonium salt by delocalizing the positive charge, whereas electron-withdrawing groups destabilize it, making the diazonium group a better leaving group. lkouniv.ac.inresearchgate.net

In the case of this compound, we have two opposing electronic effects:

Phenolate group (-O⁻): The negatively charged phenolate is a very strong electron-donating group through resonance. This donation of electron density to the aromatic ring would be expected to stabilize the diazonium group.

Carboxylate group (-COO⁻): The carboxylate group is generally considered to be deactivating towards electrophilic aromatic substitution due to its inductive electron-withdrawing effect. masterorganicchemistry.com However, in its anionic form, its ability to act as an electron-withdrawing group via resonance is diminished. Its primary influence in the ortho position is likely to be a combination of steric hindrance and inductive effects.

The diazonium group itself is strongly electron-withdrawing. nih.gov The presence of an ortho-carboxylate group in benzenediazonium-2-carboxylate contributes to its zwitterionic nature and its propensity to decompose into benzyne, carbon dioxide, and nitrogen gas upon heating. orgsyn.orgorgsyn.org The addition of a hydroxyl group at the 3-position (which exists as a phenolate in the zwitterionic form) introduces a powerful electron-donating group that can modulate this reactivity. This donation can stabilize the diazonium cation, potentially increasing the activation energy for decomposition compared to benzenediazonium-2-carboxylate. shu.ac.uk

The following table summarizes the expected electronic effects of the substituents on the reactivity of the diazonium group in this compound.

| Substituent | Position | Electronic Effect | Influence on Diazonium Group |

| Phenolate (-O⁻) | 3- (meta to diazonium) | Strong electron-donating (resonance) | Stabilizing |

| Carboxylate (-COO⁻) | 2- (ortho to diazonium) | Inductive electron-withdrawing | Destabilizing, promotes decomposition |

Ambident Reactivity of Phenolate Anions in the Presence of the Diazonium Group (C- vs. O-Attack)

Phenolate anions are classic examples of ambident nucleophiles, meaning they can react with electrophiles at two different positions: the oxygen atom (O-attack) or a carbon atom of the aromatic ring, typically at the ortho or para positions (C-attack). The regioselectivity of this attack is influenced by several factors, including the nature of the electrophile, the solvent, and whether the reaction is under kinetic or thermodynamic control.

In the context of this compound, the electrophile is the diazonium group itself, which is part of the same molecule. This sets the stage for potential intramolecular reactions. The competition between intramolecular C-attack and O-attack is a key consideration in predicting the cyclization pathways of this molecule.

Generally, O-attack is favored under kinetic control, leading to the formation of ethers. C-attack is often favored under thermodynamic control, resulting in the formation of a more stable C-C bond. The hard and soft acid-base (HSAB) principle can also be applied, where hard electrophiles tend to react at the hard oxygen center, and softer electrophiles favor the softer carbon positions.

Given the proximity of the reacting centers in this compound, intramolecular cyclization is a likely outcome. The phenolate oxygen could attack the diazonium nitrogen, or the carbon atom ortho or para to the phenolate (C4 or C6) could attack.

Proposed Intramolecular Cyclization and Rearrangement Pathways

The unique substitution pattern of this compound allows for several plausible intramolecular cyclization and rearrangement pathways, particularly upon thermal or photochemical stimulation. msu.edumdpi.com These pathways are largely hypothetical in the absence of direct experimental studies on this specific molecule but can be inferred from the known reactivity of related compounds.

One of the most well-documented reactions of a closely related compound, benzenediazonium-2-carboxylate, is its thermal decomposition to form benzyne. orgsyn.orgorgsyn.org This highly reactive intermediate is formed through the concerted loss of dinitrogen and carbon dioxide. It is reasonable to assume that this compound could undergo a similar transformation to yield 3-hydroxybenzyne. This intermediate could then be trapped by various nucleophiles or undergo dimerization.

Alternatively, intramolecular cyclization could occur prior to or instead of complete fragmentation. For instance, the phenolate oxygen could act as an intramolecular nucleophile. An attack at the ipso-carbon bearing the diazonium group, with concomitant loss of N₂, would lead to the formation of a six-membered ring containing an ether linkage, specifically a derivative of dibenzo[b,d]furan-4-carboxylic acid, after subsequent rearrangement.

Another possibility involves the intramolecular trapping of a carbene intermediate. Photochemical or thermal decomposition could lead to the loss of dinitrogen to form a carbene, which could then undergo intramolecular C-H insertion or other rearrangements to yield various fused heterocyclic systems. mdpi.comsnnu.edu.cn

Finally, rearrangements such as the Wolff rearrangement could be envisioned if a ketene (B1206846) intermediate is formed. This is a common reaction pathway for α-diazoketones and could potentially be accessed from this compound under specific conditions.

The potential pathways are summarized below:

| Pathway | Key Intermediate | Potential Product Type |

| Benzyne Formation | 3-Hydroxybenzyne | Products of trapping/dimerization |

| Intramolecular O-Attack | - | Fused ether (e.g., dibenzofuran (B1670420) derivative) |

| Carbene Formation | Aryl Carbene | Products of C-H insertion/rearrangement |

| Wolff-type Rearrangement | Ketene | Products of ketene trapping |

Further experimental and computational studies are needed to elucidate the predominant reaction pathways for this intriguing molecule.

Catalysis in 3 Carboxy 2 Diazoniophenolate Transformations

Transition Metal-Catalyzed Reactions

Transition metals are pivotal in harnessing the synthetic potential of aryl diazonium salts, including 3-carboxy-2-diazoniophenolate. They facilitate the formation of carbon-carbon and carbon-heteroatom bonds through various catalytic cycles.

Palladium complexes are highly effective catalysts for cross-coupling reactions involving aryl diazonium salts. rsc.orgrsc.org These reactions are fundamental in organic synthesis for creating biaryl structures and other complex molecules. Aryl diazonium salts are often preferred reagents due to their high reactivity, which allows for milder reaction conditions compared to traditional aryl halides. acs.org

Suzuki-Miyaura Reaction: This reaction couples an organoboron compound with an organohalide or, in this context, an aryl diazonium salt. For this compound, a palladium(0) catalyst would facilitate its coupling with an arylboronic acid. The reaction mechanism generally involves the oxidative addition of the aryl diazonium salt to the Pd(0) center, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. acs.orgrsc.org

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated compound (like an alkene) with an aryl halide or diazonium salt. acs.org When this compound is used, the palladium catalyst enables the arylation of an alkene, attaching the 3-carboxy-2-hydroxyphenyl group to the olefin.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organohalide or sulfonate. While less common with diazonium salts than Suzuki or Heck reactions, the principle remains similar, utilizing a palladium catalyst to couple the aryl group from the diazonium salt with an organostannane.

The general conditions for these reactions often involve a Pd(0) or Pd(II) precatalyst, a suitable ligand to stabilize the catalytic species, and a base. rsc.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Biaryl |

| Heck | Alkene | Pd(OAc)₂, Pd(PPh₃)₄ | Substituted Alkene |

| Stille | Organostannane | Pd(PPh₃)₄ | Biaryl, Vinyl-Arene |

The Sandmeyer reaction is a classic and widely used transformation of aryl diazonium salts, employing copper(I) salts as either a catalyst or reagent. wikipedia.orglscollege.ac.in This reaction provides a pathway to substitute the diazonium group with a variety of nucleophiles, including halides and cyano groups. lscollege.ac.inorganic-chemistry.org

Discovered by Traugott Sandmeyer in 1884, the reaction typically involves the treatment of an aryl diazonium salt with a copper(I) halide (CuCl, CuBr) or copper(I) cyanide (CuCN). wikipedia.orglscollege.ac.in The mechanism is understood to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway. wikipedia.orglscollege.ac.in It is initiated by a single-electron transfer from the copper(I) salt to the diazonium cation, which generates an aryl radical and releases dinitrogen gas. lscollege.ac.in This aryl radical then reacts with the copper(II) species, transferring the halide or cyanide to the aromatic ring and regenerating the copper(I) catalyst. wikipedia.orglscollege.ac.in

For this compound, this reaction would lead to the formation of various substituted salicylic (B10762653) acid derivatives. For example:

Treatment with CuCl or CuBr would yield 2-chloro- or 2-bromo-6-carboxy-phenol.

Using CuCN would produce 2-cyano-6-carboxy-phenol.

A variation of this reaction, sometimes called a Sandmeyer-type hydroxylation, uses copper(I) oxide (Cu₂O) in the presence of copper(II) nitrate (B79036) in water to replace the diazonium group with a hydroxyl group. wikipedia.orgwikipedia.org

Table 2: Examples of Copper-Catalyzed Sandmeyer Reactions

| Reagent | Product from this compound |

| Copper(I) Chloride (CuCl) | 3-Carboxy-2-chlorophenol |

| Copper(I) Bromide (CuBr) | 3-Carboxy-2-bromophenol |

| Copper(I) Cyanide (CuCN) | 3-Carboxy-2-cyanophenol |

| Copper(I) Oxide (Cu₂O) | Catechol-3-carboxylic acid |

As a more earth-abundant and less expensive alternative to palladium, nickel has gained significant attention as a catalyst for cross-coupling reactions. acs.orgrsc.org Nickel catalysts can effectively promote reactions of aryl diazonium salts with various coupling partners.

Recent research has demonstrated nickel-catalyzed Suzuki-Miyaura reactions of aryl diazonium salts with arylboronic acids. rsc.orgrsc.org These reactions can be performed under base-free conditions in environmentally benign solvents like glycerol, with the catalytic system being recyclable. rsc.orgrsc.org The proposed mechanism involves the in-situ generation of a Ni(0) species, which then undergoes oxidative addition with the diazonium salt. rsc.org

Furthermore, nickel-catalyzed cross-coupling reactions between aryl diazonium salts and aryl bromides have been developed. acs.orgacs.orgnih.gov This method avoids the need for pre-formed, sensitive organometallic reagents by using magnesium for reductive cross-coupling. acs.orgnih.gov For this compound, such a process would enable its coupling to another functionalized aromatic ring derived from an aryl bromide.

Table 3: Nickel-Catalyzed Suzuki Coupling of Aryl Diazonium Salts rsc.org

| Diazonium Salt | Aryl Boronic Acid | Catalyst | Solvent | Yield |

| Aniline-derived | Phenyl boronic acid | NiCl₂·glyme (10 mol%) | Glycerol | High |

| 4-chloroaniline-derived | Phenyl boronic acid | NiCl₂·glyme (10 mol%) | Glycerol | High |

| 4-methoxyaniline-derived | Phenyl boronic acid | NiCl₂·glyme (10 mol%) | Glycerol | Good |

Note: The table shows representative yields for general aryl diazonium salts as reported in the literature.

Catalytic divergence, where a single set of starting materials can be directed toward different products by simply changing the catalyst, is a powerful strategy in synthesis. rsc.org While aryl diazonium salts are not the typical substrates for cycloaddition reactions (a role more commonly filled by diazo compounds, R₂C=N₂), the concept of catalyst choice dictating reaction pathways is crucial in catalysis. nih.govresearchgate.net

In reactions involving diazo compounds, the choice of metal catalyst can lead to divergent cycloaddition pathways. For instance, the reaction of enoldiazo compounds with other partners can be steered towards either a [3+3]-cycloaddition using a copper(I) catalyst or a [3+2]-cycloaddition using a dirhodium(II) catalyst. nih.govresearchgate.net Density functional theory (DFT) calculations have shown that these distinct outcomes arise from the different mechanistic pathways favored by each metal catalyst. rsc.org While this specific type of cycloaddition is not characteristic of this compound, it highlights the principle that the catalyst itself is a critical control element in determining the structure of the final product from a reactive intermediate.

Nickel-Catalyzed Processes

Organocatalysis and Metal-Free Approaches

Growing interest in sustainable chemistry has spurred the development of metal-free catalytic systems. These approaches often utilize small organic molecules (organocatalysts) or external energy sources like visible light to initiate reactions, avoiding the cost and potential toxicity of transition metals.

Visible light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis. researchgate.net In this approach, a photocatalyst, often an organic dye like eosin (B541160) Y, absorbs visible light and initiates a single-electron transfer (SET) process, generating radical intermediates from aryl diazonium salts. acs.orgsci-hub.stresearchgate.net

This metal-free method has been successfully applied to a range of transformations:

C-H Arylation: Aryl diazonium salts can be used to arylate heteroarenes directly under visible light irradiation with eosin Y as the catalyst. acs.org The excited photocatalyst reduces the diazonium salt to an aryl radical, which then engages in the C-H functionalization.

Borylation: A simple and green route to arylboronates involves the reaction of aryl diazonium salts with bis(pinacolato)diboron (B136004) (B₂pin₂), catalyzed by eosin Y under visible light. sci-hub.stresearchgate.net This provides a metal-free alternative to traditional palladium-catalyzed borylation.

Aza-Coupling: Diazenyl compounds can be synthesized from 1,3-diones and aryl diazonium salts using visible light and an organocatalyst, proceeding through a diazenyl radical intermediate. rsc.org

These transformations are attractive due to their operational simplicity, mild reaction conditions (often at room temperature), and the use of inexpensive and environmentally friendly catalysts. researchgate.netsci-hub.st For this compound, these methods would provide metal-free pathways to form C-C, C-B, and C-N bonds.

Table 4: Metal-Free, Visible-Light-Induced Reactions of Aryl Diazonium Salts

| Transformation | Reagents | Photocatalyst | Light Source |

| C-H Arylation of Heteroarenes | Aryl Diazonium Salt, Heteroarene | Eosin Y | Visible Light |

| Borylation | Aryl Diazonium Salt, B₂pin₂ | Eosin Y | Visible Light |

| Synthesis of Aryl Ketones | Aryl Diazonium Salt, CO, Arene | Eosin Y | Visible Light |

Transition-Metal-Free C-H Insertion Reactions

The direct functionalization of C-H bonds is a highly sought-after strategy in organic synthesis due to its atom and step economy. nih.govnih.gov While transition metals are often employed to facilitate such reactions through carbene or nitrene transfer, recent advancements have showcased the potential of transition-metal-free approaches. nih.gov In the context of diazonium compounds, these reactions typically proceed through the formation of a carbene intermediate. nih.gov Although direct examples involving this compound are not extensively detailed in the provided search results, the general principle involves the generation of a carbene species from a diazo precursor, which then undergoes insertion into a C-H bond. nih.govresearchgate.netescholarship.org These reactions bypass the need for often toxic and expensive transition metal catalysts, offering a greener synthetic alternative. nih.gov The reactivity and selectivity of the generated carbene are key factors in the success of these transformations. nih.gov

Anion-Induced Dediazonization

The decomposition of diazonium salts, a process known as dediazonization, is a fundamental reaction that can be initiated by various stimuli, including anions. This process typically involves the loss of dinitrogen gas (N₂) to generate a highly reactive aryl cation or radical, which can then be trapped by a nucleophile or participate in other downstream reactions. The nature of the anion can significantly influence the reaction pathway and the final products. While specific studies detailing anion-induced dediazonization of this compound were not found, the general mechanism provides a framework for understanding its potential reactivity. The carboxylate group within the molecule could potentially play an intramolecular role in this process, although this remains a subject for further investigation.

Photoredox Catalysis in Diazonium Chemistry

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis, enabling the generation of reactive intermediates under mild conditions. beilstein-journals.orgnih.govuantwerpen.be This strategy has been successfully applied to the chemistry of diazonium salts, including for arylations and other functionalizations. mdpi.comresearchgate.net

Generation of Reactive Species under Visible Light Irradiation

The core principle of photoredox catalysis involves a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) processes with a substrate. nih.govuantwerpen.be In the case of aryldiazonium salts, a photoexcited catalyst can reduce the diazonium ion to generate an aryl radical and dinitrogen gas. mdpi.com This process is highly efficient and avoids the harsh conditions often required in traditional methods for generating aryl radicals. researchgate.net

The generation of these reactive aryl radicals opens up a plethora of synthetic possibilities. For instance, these radicals can be trapped by various partners, including carbon monoxide, to form acyl radicals, which are valuable intermediates in the synthesis of carbonyl compounds. mdpi.com The choice of photocatalyst and reaction conditions is crucial for controlling the generation and subsequent reactivity of these species. beilstein-journals.org

Photocatalytic Arylations and Functionalizations

The aryl radicals generated from this compound via photoredox catalysis can be utilized in a wide array of arylation and functionalization reactions. nih.gov These reactions often involve the coupling of the aryl radical with another molecule to form a new carbon-carbon or carbon-heteroatom bond. nih.govmpg.de

One prominent application is the arylation of C(sp³)–H bonds. mpg.de This process typically involves a dual catalytic system, where a photocatalyst generates the aryl radical and a second catalyst, often a nickel complex, facilitates the cross-coupling with the C(sp³)–H bond-containing substrate. nih.govmpg.de This approach allows for the direct and selective functionalization of alkanes and other saturated systems. nih.gov The reaction conditions, including the choice of photocatalyst, nickel catalyst, ligands, and base, are critical for achieving high yields and selectivity. nih.gov

The versatility of this method is highlighted by its applicability to a broad range of substrates, including those with complex and sensitive functional groups. nih.govmpg.de The ability to perform these reactions under mild, visible-light-driven conditions represents a significant advancement in the field of organic synthesis. mpg.de

Below is a table summarizing key aspects of photocatalytic functionalizations relevant to the chemistry of diazonium compounds:

| Reaction Type | Catalyst System | Key Intermediate | Substrate Scope | Ref |

| Aldehyde Arylation | Ir photocatalyst / Ni catalyst | Acyl radical | Aldehydes, Aryl bromides | beilstein-journals.org |

| C(sp³)–H Arylation | mpg-CN photocatalyst / Ni catalyst | Aryl radical | Alkanes, Bio-active molecules | mpg.de |

| Dihydroquinazolinone Arylation | 4-CzIPN photocatalyst / Ni catalyst | Alkyl radical | Dihydroquinazolinones, Aryl halides | nih.gov |

| Three-component Sulfonylation | Organophotocatalyst / Chiral Ni catalyst | Alkyl radical | Alkanes, SO₂ surrogate, α,β-unsaturated carbonyls | nih.gov |

Computational and Theoretical Studies on 3 Carboxy 2 Diazoniophenolate Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in understanding the intrinsic properties of 3-carboxy-2-diazoniophenolate and its derivatives. These calculations allow for the detailed examination of molecular geometries, bonding, and the energetic landscapes of their reactions.

Theoretical studies have provided a nuanced picture of the electronic structure of diazonium ions. Rather than a simple covalent bond, the C–N bond is described as having significant dative character, with a phenyl cation interacting with a nearly neutral dinitrogen molecule. missouri.edu This model is supported by analyses of electron density distributions. missouri.edu Ab initio and DFT calculations have been employed to determine the geometries and electronic properties of this compound and related species. cdnsciencepub.com

For instance, calculations at the RHF/6-31G(d) level of theory have been used to optimize the geometries of various rotamers of 2-diazonium benzoic acid and its conjugate base. cdnsciencepub.com These studies reveal significant in-plane deformations, such as a non-linear C(1)-Nα-Nβ backbone and a widening of the C(4)-C(1)-C(7) angle, which are also observed in crystal structures. cdnsciencepub.com Such distortions are indicative of substantial positive charge on the phenyl ring. core.ac.uk

Table 1: Selected Calculated Geometric Parameters for Benzenediazonium (B1195382) Derivatives

| Parameter | 2-Diazonium Benzoic Acid (Rotamer 1) | 2-Diazonium Benzoic Acid (Rotamer 2) | Benzenediazonium-2-carboxylate |

|---|---|---|---|

| Bond Length (Å) | |||

| C(1)-Nα | 1.415 | 1.416 | 1.385 |

| Nα-Nβ | 1.076 | 1.076 | 1.083 |

| Bond Angle (°) | |||

| C(1)-Nα-Nβ | 177.0 | 177.0 | 170.4 |

| C(4)-C(1)-C(7) | >124 | >124 | >124 |

Data sourced from computational studies on benzenediazonium derivatives. cdnsciencepub.comcore.ac.uk

The topological analysis of electron density further reveals charge distributions consistent with a C(2)δ+--N(1)δ- -N(2)δ+ pattern, which helps to explain observed intermolecular interactions in the solid state. core.ac.uk

A primary application of computational chemistry in this area is the mapping of reaction pathways, particularly for the thermal decomposition of this compound to form benzyne (B1209423). This process involves the elimination of nitrogen and carbon dioxide. researchgate.net DFT calculations are used to locate the transition states for such reactions, providing crucial information about activation energies and reaction kinetics. researchgate.netrsc.org

For example, the nucleophilic substitution of the diazonium group by water has been studied using ab initio and DFT methods, comparing unimolecular (SN1Ar) and bimolecular (SN2Ar) pathways. missouri.eduresearchgate.net These studies calculate the structures of transition states and intermediates, revealing that the SN2Ar transition state is loose and involves a phenyl cation weakly bound to both N2 and the incoming nucleophile. missouri.edu While the Gibbs free energy profile may favor a strict SN1Ar process, it is argued that in solvolysis, reactions must proceed via SN2Ar-like transition states for dynamic reasons. missouri.edu

The development of automated reaction path searching methods, combining chemical heuristics with quantum chemical calculations, has further enhanced the ability to predict complex reaction mechanisms efficiently. rsc.orgnih.govnih.gov

Computational methods are highly effective for systematically studying the effect of substituents on the reactivity of the benzene (B151609) ring. youtube.com For precursors to arynes, such as substituted benzenediazonium-2-carboxylates, DFT studies can quantify how electron-donating or electron-withdrawing groups influence stability and reactivity. nih.govmasterorganicchemistry.com

Isodesmic reactions, a computational technique, have been used to show that electron-withdrawing groups tend to destabilize benzyne intermediates more than they do the corresponding benzene molecules, while electron-donating groups provide stabilization. nih.gov Correlation analyses from these studies often reveal that field/inductive effects play a more significant role than resonance effects in determining the stability of substituted benzynes. nih.gov

Hammett and Yukawa-Tsuno plots, constructed from calculated or experimental reaction rates, are classic tools for this analysis. nih.govacs.org For instance, computational studies on substituted naphthalene (B1677914) derivatives, which serve as sensitive probes, show clear dependencies of calculated stabilization energies on empirical Hammett constants. nih.gov These analyses help predict how a substituent will direct the regioselectivity of nucleophilic attack on an unsymmetrical aryne, as the nucleophile tends to add in a way that places the resulting negative charge closer to an electron-withdrawing group. masterorganicchemistry.com

Table 2: Computationally Predicted Substituent Effects on Reactivity

| Substituent Type | Predicted Effect on Benzyne Stability | Influence on Nucleophilic Attack |

|---|---|---|

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Destabilizing | Directs nucleophile to place negative charge nearby |

| Electron-Donating (e.g., -CH₃, -NH₂) | Stabilizing | Directs nucleophile to place negative charge away |

Based on general principles from DFT studies of substituted arynes. nih.govmasterorganicchemistry.com

The decomposition of diazonium compounds can proceed through various pathways, including those involving radical or ionic intermediates. acs.org Computational studies are vital for distinguishing between these mechanisms and characterizing the transient species involved. rsc.org

For the dediazoniation of benzenediazonium ions, extensive computational work has focused on the phenyl cation intermediate, a key species in SN1Ar-type reactions. missouri.eduacs.org Ab initio calculations have explored its formation and subsequent reaction with nucleophiles like water. missouri.eduresearchgate.net These studies provide detailed energetic and structural information about the ionic pathway.

Concurrently, some reactions involving diazonium salts, particularly under different conditions or with specific additives, can involve radical intermediates. cardiff.ac.uk Nanosecond transient absorption spectroscopy, coupled with computational modeling, can confirm excited-state electron transfer and quantify the formation of radical species. nih.gov Theoretical calculations help to determine the feasibility of homolytic cleavage of the C–N bond to generate aryl radicals and are crucial for understanding photosensitized reactions or pathways involving single-electron transfer. nih.govvanderbilt.edu DFT methods like M062X and ωB97M-V have been shown to be reliable for predicting properties of organic radicals. rsc.org

Analysis of Substituent Effects on Reactivity (e.g., Hammett Studies)

Molecular Dynamics Simulations to Explore Reaction Dynamics

While quantum chemical calculations excel at describing static properties and minimum energy pathways, molecular dynamics (MD) simulations offer a way to explore the time-evolution of a chemical system. MD can simulate the motion of atoms and molecules over time, providing insights into reaction dynamics, solvent effects, and conformational changes that are not captured by static models.

Although specific MD simulations focused solely on this compound are not widely reported, the methodology is applied to related systems. For example, MD simulations with experimental restraints are used to refine macromolecular structures and study enzymatic reactions. In the context of reactive intermediates, MD could be used to simulate the diffusion of the benzyne precursor in a solvent, its interaction with solvent molecules, and the dynamics of the decomposition process, including the departure of gaseous N₂ and CO₂ molecules. Such simulations could reveal dynamic effects on reaction pathways that differ from the predictions of gas-phase static calculations. missouri.edu

In Silico Screening for Novel Reactivity and Selectivity

In silico screening involves using computational methods to rapidly evaluate a large number of compounds or reaction conditions to identify promising candidates for experimental study. mdpi.comnih.govtandfonline.com This approach can accelerate the discovery of new reactions and optimize selectivity.

For a benzyne precursor like this compound, in silico screening could be used to:

Identify new dienophiles or nucleophiles: By computationally screening libraries of molecules for their reactivity towards benzyne, new cycloaddition or nucleophilic addition reactions could be discovered. mdpi.comresearchgate.net

Predict regioselectivity: For reactions with substituted benzynes, computational screening can predict the most favorable products, guiding synthetic efforts.

Explore new precursor designs: By computationally modifying the structure of the benzyne precursor itself (e.g., with different substituents), it may be possible to design new precursors with improved stability, reactivity, or solubility for specific applications. mdpi.com

The integration of automated reaction path finding with screening methods allows for the exploration of large chemical reaction networks, potentially uncovering entirely new synthetic methodologies. nih.govcecam.org

Applications of 3 Carboxy 2 Diazoniophenolate in Advanced Organic Synthesis and Materials Science

Construction of Complex Organic Molecules

The primary application of 3-carboxy-2-diazoniophenolate in organic synthesis is its role as a stable and convenient precursor to benzyne (B1209423). fiveable.me Upon gentle heating, the compound readily decomposes, eliminating nitrogen (N₂) and carbon dioxide (CO₂) to form the benzyne intermediate. This highly reactive species is not isolated but is trapped in situ by various reagents to construct complex molecular architectures.

Synthesis of Functionalized Aromatic and Heteroaromatic Compounds

The benzyne generated from this compound is a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted aromatic compounds. A primary method for this is the Diels-Alder reaction, a type of [4+2] cycloaddition. fiveable.me When benzyne is generated in the presence of a suitable diene, such as furan, it undergoes a cycloaddition to create complex, bicyclic aromatic structures.

Furthermore, benzyne readily undergoes nucleophilic addition reactions. fiveable.me Various nucleophiles, including amines, alcohols, and carbanions, can attack the aryne intermediate, leading to the formation of highly functionalized benzene (B151609) derivatives. This methodology is particularly useful for introducing substituents onto an aromatic ring that are difficult to install using traditional electrophilic aromatic substitution methods. The use of heterocyclic aryne precursors, known as heteroarynes, similarly allows for the synthesis of functionalized heterocycles like indoles and pyridines, which are significant in medicinal chemistry. sigmaaldrich.com

| Reaction Type | Reactant Class | Product Type |

| [4+2] Cycloaddition | Dienes (e.g., Furan, Cyclopentadiene) | Fused Bicyclic Aromatic Compounds |

| Nucleophilic Addition | Amines, Alcohols, Thiols | Substituted Anilines, Phenols, Thiophenols |

| σ-Bond Insertion | N/A | Biphenylene and derivatives |

| Multicomponent Reactions | Imines, Carbon Dioxide | Benzoxazinones |

This table summarizes the main reaction pathways for benzyne, generated from precursors like this compound, to create functionalized aromatic compounds. fiveable.mesigmaaldrich.comorgsyn.org

Regioselective Functionalization Strategies

Regioselectivity, or the control over the position of new functional groups, is a critical aspect of organic synthesis. In aryne chemistry, the substitution pattern of the aryne intermediate can influence where an incoming nucleophile or reactant will attack. nih.gov While the benzyne generated from this compound is unsubstituted, the principles of regioselective control are well-established with substituted aryne precursors. sigmaaldrich.comnih.gov For instance, the presence of an electron-withdrawing or electron-donating group on the aryne can direct the addition of a nucleophile to either the ortho or meta position relative to that group. nih.gov

The development of various aryne precursors allows chemists to select a specific precursor to achieve a desired regiochemical outcome. nih.gov For example, using a 3-substituted aryne precursor can lead to a mixture of products, but in some cases, one regioisomer is strongly favored, providing a strategic advantage in a synthetic sequence. sigmaaldrich.com This control is essential for minimizing the formation of unwanted isomers and improving the efficiency of multi-step syntheses. sigmaaldrich.com

Scaffold Diversity in Drug Discovery and Agrochemicals

The ability to synthesize densely substituted aromatic and heterocyclic rings is fundamental to modern drug discovery and agrochemical research. chemrxiv.org Many active pharmaceutical ingredients (APIs) and agrochemicals feature complex aromatic cores. chemrxiv.orgorgsyn.org Aryne chemistry, facilitated by precursors like this compound, provides a powerful platform for generating libraries of structurally diverse molecules. sigmaaldrich.com

By using a common aryne precursor, chemists can perform a wide range of trapping experiments with different nucleophiles and cycloaddition partners. sigmaaldrich.com This approach allows for the rapid creation of numerous analogues from a single starting point, which is highly valuable for structure-activity relationship (SAR) studies. The unique reaction pathways of arynes enable the construction of molecular scaffolds that are not readily accessible through other synthetic methods, expanding the chemical space available for biological screening. nih.govchemrxiv.org This diversification is crucial for identifying new lead compounds with improved efficacy, selectivity, and pharmacokinetic properties in both medicine and agriculture. orgsyn.orgrsc.orgnih.gov

Advanced Material Functionalization

Aryl diazonium salts, including this compound and its isomers, are highly effective reagents for the surface modification of a wide range of materials. mdpi.comrsc.org The process, often carried out via electrografting, results in the formation of robust, covalently bound organic layers that can fundamentally alter the properties of the underlying substrate. rsc.org

Surface Modification via Electrografting

Electrografting is an electrochemical process where an aryl diazonium salt is reduced at the surface of a conducting or semiconducting substrate (such as carbon, metals, or their oxides). rsc.org The reduction of the diazonium cation (Ar-N₂⁺) generates a highly reactive aryl radical (Ar•) and releases nitrogen gas. mdpi.comnih.gov This aryl radical then forms a strong, stable covalent bond with the substrate surface. mdpi.com

This technique is exceptionally versatile, as it can be applied to virtually any conductive surface. mdpi.com The key advantage of using a carboxyl-substituted diazonium salt, such as an isomer like 4-carboxybenzenediazonium, is that the resulting grafted layer presents carboxylic acid functional groups on the surface. nih.gov These groups can then be used for subsequent chemical modifications, such as the immobilization of biomolecules, making the surface suitable for biosensor construction. mdpi.comnih.gov The thickness and density of the grafted film can be controlled by electrochemical parameters like the concentration of the diazonium salt and the potential scan rate. nih.gov

| Parameter | Effect on Grafted Film |

| Concentration of Diazonium Salt | Higher concentration generally leads to the formation of thicker multilayers. nih.gov |

| Potential Scan Rate | Slower scan rates allow more time for grafting, resulting in thicker films. nih.gov |

| Number of Cycles (Cyclic Voltammetry) | Multiple cycles increase the amount of grafted material, leading to multilayer formation. nih.gov |

This table illustrates the influence of key experimental parameters on the formation of organic films via electrografting, based on studies with 4-carboxybenzenediazonium, a structural isomer of the title compound. nih.gov

Formation of Stable Organic Films and Hybrid Materials

The covalent bond formed between the aryl group and the substrate during electrografting ensures the creation of exceptionally stable organic films. mdpi.comrsc.org Unlike physically adsorbed layers, these grafted films exhibit strong adhesion and are resistant to harsh chemical conditions and temperature changes. rsc.org The process typically results in the formation of disordered oligomeric or polymeric layers, often referred to as "multilayers." mdpi.com

These modified surfaces are a form of hybrid material, combining the properties of the bulk substrate (e.g., conductivity of a metal) with the chemical functionality of the organic layer (e.g., reactivity of carboxylic acid groups). nih.gov Such hybrid materials are central to numerous advanced applications. For example, surfaces functionalized with carboxylic acids can be used to control wettability, improve adhesion, or serve as a platform for building complex, multilayered structures for sensors and electronic devices. nih.gov The ability to tailor surface chemistry with such stability and precision is a significant advantage in materials science, enabling the development of new technologies in fields ranging from electrocatalysis to biomedical implants. rsc.orgnih.gov

Applications in Sensing and Biosensor Development

The development of reliable and sensitive biosensors is crucial for clinical diagnostics, environmental monitoring, and food safety. nih.govscispace.com A key challenge in biosensor fabrication is the stable and controlled immobilization of biological recognition elements (e.g., enzymes, antibodies, nucleic acids) onto a transducer surface. scispace.comnih.gov this compound and structurally similar aryl diazonium salts offer a robust solution through a process known as electrografting. nih.govdntb.gov.ua

Electrografting involves the electrochemical reduction of the diazonium salt at the surface of a conductive material, such as gold, silicon, or various forms of carbon (e.g., glassy carbon, screen-printed electrodes). nih.govnih.gov This process generates highly reactive aryl radicals that covalently bond to the electrode surface, forming a dense and stable organic monolayer. nih.govdntb.gov.ua The presence of the carboxyl group on the grafted molecule is particularly advantageous. It provides a reactive handle for the subsequent covalent attachment of biomolecules. rsc.org Typically, the carboxyl group is activated using carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to form a reactive ester, which then readily couples with amine groups on proteins or other bioreceptors. rsc.org